What are the physical and chemical properties of Trimethylamine hydrochloride?
What are the physical and chemical properties of Trimethylamine hydrochloride?
An In-Depth Technical Guide to the Physical and Chemical Properties of Trimethylamine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physicochemical properties of Trimethylamine Hydrochloride. As a Senior Application Scientist, the following narrative is structured to deliver not only technical data but also field-proven insights into the handling, reactivity, and application of this versatile compound.
Introduction and Molecular Identity
Trimethylamine hydrochloride is the hydrochloride salt formed from the reaction of the tertiary amine, trimethylamine, with hydrogen chloride.[1] It is a stable, solid, and convenient source of the otherwise gaseous and odorous trimethylamine.[2] This property makes it a valuable reagent in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to its use as an analytical standard.[2][3][4]
Molecular Structure:
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// Nodes for the atoms N [label="N⁺", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H [label="H", fontcolor="#202124"]; C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH₃", fontcolor="#202124"]; C3 [label="CH₃", fontcolor="#202124"]; Cl [label=" Cl⁻", fontcolor="#EA4335"];
// Position nodes N [pos="0,0!"]; H [pos="0,0.7!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="1.2,-0.5!"]; C3 [pos="0, -1.2!"]; Cl [pos="2,0.5!"];
// Edges to define structure edge [style=solid, color="#5F6368"]; N -- H; N -- C1; N -- C2; N -- C3; } dot
Caption: Structure of the Trimethylammonium Cation and Chloride Anion.
Physical Properties
The physical state and solubility of trimethylamine hydrochloride are critical determinants of its storage, handling, and application. It is a white to slightly cream-colored crystalline solid, often appearing as colorless needles.[5][6][7] One of its most defining characteristics is that it is very hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[1][5][8] This necessitates stringent storage conditions to maintain its integrity.
The odor is typically described as being less intense than the free base, trimethylamine, but can still carry a faint fishy or ammonia-like scent.[1][5]
Table 1: Key Physical Properties of Trimethylamine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN or (CH₃)₃N·HCl | [5][9] |
| Molecular Weight | 95.57 g/mol | [1][6][9] |
| Appearance | White crystalline powder/colorless needles | [1][5][6] |
| Melting Point | 275 - 284 °C (with decomposition) | [1][6][9][10] |
| Boiling Point | Sublimes at ~200 °C | [1][6] |
| Solubility | ||
| Water | Very soluble | [5][6][10] |
| Ethanol | Soluble | [1][6] |
| Chloroform | Soluble to slightly soluble | [1][6][10] |
| Diethyl Ether | Insoluble | [6][10] |
| pH (100 g/L in H₂O) | ~5 | [10][11] |
| Hygroscopicity | Very hygroscopic, deliquescent | [5][6][8] |
| Vapor Pressure | Very low (e.g., ~0.00000166 mmHg) | [1] |
Chemical Properties and Reactivity
The chemical behavior of trimethylamine hydrochloride is dominated by its nature as the salt of a weak base and a strong acid.
Acid-Base Chemistry
In aqueous solution, trimethylamine hydrochloride fully dissociates into the trimethylammonium cation ((CH₃)₃NH⁺) and the chloride anion (Cl⁻). The trimethylammonium ion is the conjugate acid of trimethylamine and behaves as a weak acid, establishing an equilibrium in water.[5][6][8]
(CH₃)₃NH⁺ (aq) + H₂O (l) ⇌ (CH₃)₃N (aq) + H₃O⁺ (aq)
The pKa of the trimethylammonium ion is approximately 9.80 at 25°C.[1][6][10] This equilibrium is the reason aqueous solutions of the salt are slightly acidic.[5]
A critical and preparatively useful reaction is the treatment of trimethylamine hydrochloride with a strong base (e.g., NaOH). This reaction deprotonates the trimethylammonium cation, liberating the free base, trimethylamine, which is a volatile gas.[8][12] This is the primary method for generating trimethylamine in situ for synthetic applications.
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// Edges Salt -> Products [label="Deprotonation"]; Base -> Products; } dot
Caption: Liberation of trimethylamine gas from its hydrochloride salt.
Stability and Incompatibilities
Under standard ambient conditions, trimethylamine hydrochloride is a stable compound.[5] However, it decomposes upon heating to its melting point.[1][9] It is incompatible with strong oxidizing agents and strong bases.[5] Contact with bases will release flammable and odorous trimethylamine gas.[8]
Synthetic Utility
Unlike primary or secondary amines, the trimethylammonium cation lacks a nucleophilic N-H bond.[2] Its primary role in synthesis is to serve as a stable, easy-to-handle precursor to trimethylamine.[2]
-
Synthesis of Quaternary Ammonium Salts: The liberated trimethylamine is a good nucleophile and is widely used to alkylate substrates, forming quaternary ammonium salts ("quats"). These salts have broad applications as phase-transfer catalysts, surfactants, and disinfectants.[2][7]
-
Base Catalyst: It can be used as a mild, non-nucleophilic base or acid scavenger in reactions that produce acidic byproducts.[2]
-
Precursor to Other Reagents: It is a key starting material for the synthesis of choline chloride (an essential nutrient) and for creating ionic liquids when combined with Lewis acids like aluminum chloride.[7][12]
Experimental Protocols & Methodologies
The following protocols outline standard laboratory procedures for characterizing trimethylamine hydrochloride. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.
Protocol: Melting Point Determination
Objective: To determine the melting point, observing for decomposition, a key identifier of this compound.
Methodology:
-
Sample Preparation: Due to its hygroscopic nature, the sample must be thoroughly dried in a vacuum oven or over a desiccant like P₂O₅ prior to measurement. Failure to do so will result in a depressed and broad melting range.[7]
-
Apparatus: Utilize a standard capillary melting point apparatus.
-
Loading: Load a small amount of the dried, powdered sample into a capillary tube, ensuring tight packing.
-
Heating: Place the capillary in the apparatus and begin heating at a moderate rate (e.g., 5-10 °C/min) for an initial range-finding measurement.
-
Observation: For an accurate measurement, repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point. Observe carefully for sintering (particles adhering together), sublimation (solid turning to gas), and decomposition (darkening/charring of the sample), which are characteristic for this compound around 275-284 °C.[1][10]
-
Reporting: Report the temperature range from the onset of melting/decomposition to the complete liquefaction/charring.
Caption: Workflow for Melting Point Determination of Trimethylamine HCl.
Protocol: Qualitative Test for Amine Liberation
Objective: To chemically confirm the identity of the salt by liberating and detecting the free trimethylamine base.
Methodology:
-
Safety: This procedure must be performed in a certified chemical fume hood as trimethylamine gas is flammable and has a strong, unpleasant odor.
-
Preparation: Dissolve a small amount (~50-100 mg) of trimethylamine hydrochloride in 1-2 mL of deionized water in a test tube.
-
Reaction: Add 1-2 mL of a strong base solution (e.g., 2 M NaOH) to the test tube.
-
Observation: Gently warm the mixture using a warm water bath. Carefully waft the vapors from the mouth of the test tube towards your nose.
-
Confirmation: A positive result is the detection of a strong, characteristic fishy/ammonia-like odor, which confirms the liberation of trimethylamine gas.
Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and for maintaining the chemical's integrity.
-
Safety: Trimethylamine hydrochloride is an irritant, causing skin irritation (H315) and serious eye irritation (H319).[1] Inhalation of dust can lead to respiratory tract irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Handling: All handling should be done in a well-ventilated area to minimize dust inhalation. Avoid generating dust during transfer.
-
Storage: The compound must be stored in a cool, dry place, away from incompatible materials like strong bases and oxidizers.[9] The container must be kept tightly sealed to protect it from atmospheric moisture, which it readily absorbs.[5][8] For long-term storage or for use as an analytical standard, storing in a desiccator is recommended.[7]
References
-
PubChem. (n.d.). Trimethylamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Vcare Medicines. (n.d.). Trimethylamine HCL. Retrieved from [Link]
-
Kiper, R. A. (n.d.). trimethylamine hydrochloride. chemister.ru. Retrieved from [Link]
-
ChemBK. (2022, October 16). Trimethylamine hydrochloride. Retrieved from [Link]
-
AKKİM. (2019, June 14). TRIMETHYLAMINE HYDROCHLORIDE (TMAHCl). Retrieved from [Link]
-
Brainly. (2024, January 16). What is the pKa for trimethyl ammonium ion (CH₃)₃NH at 25°C. Retrieved from [Link]
-
Molbase. (n.d.). Trimethylamine hydrochloride CAS:593-81-7. Retrieved from [Link]
-
Efine Group. (2024, June 5). Application of Trimethylamine hydrochloride. Retrieved from [Link]
-
Meta-Sci. (n.d.). Safety Data Sheet Trimethylamine HCl. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]
-
Chemdad. (n.d.). Trimethylamine hydrochloride Seven Chongqing Chemdad Co., Ltd. Retrieved from [Link]
- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Chemical Versatility of Trimethylamine Hydrochloride: From Synthesis to Specialized Applications. Retrieved from [Link]
-
Chegg.com. (2021, October 22). Solved 1. Trimethylammonium chloride is a compound widely. Retrieved from [Link]
-
Chegg.com. (2018, May 5). Solved 28, The trimethylammonium ion, (CHsANH, is the. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. chegg.com [chegg.com]
- 6. Trimethylammonium | C3H10N+ | CID 3782034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. Solved 28, The trimethylammonium ion, (CHsANH, is the | Chegg.com [chegg.com]
- 10. China The fermentation of trimethylamine hydrochloride Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 11. brainly.com [brainly.com]
- 12. Answered: Methylamine CH3NH2 is a weak base with pKb =3.36. What is the value of Ka for the trimethylammonium ion, CH3NH3 + ? A) Ka = 4.4×10–4 B) Ka = 10.64 C) Ka =… | bartleby [bartleby.com]
